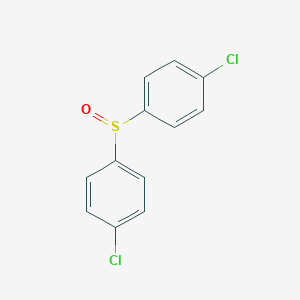

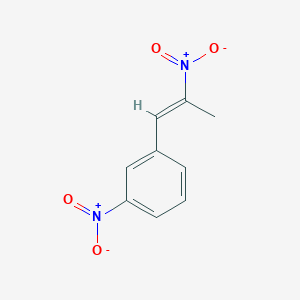

![molecular formula C8H3ClF3NOS B165762 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole CAS No. 133840-96-7](/img/structure/B165762.png)

2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole

概要

説明

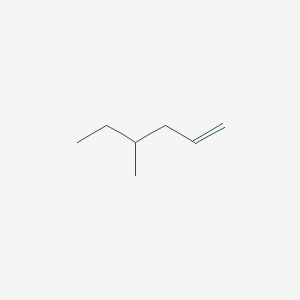

“2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” is a chemical compound with the molecular formula C8H3ClF3NOS . It is used in various chemical reactions and has several properties that make it interesting for research and development .

Synthesis Analysis

The synthesis of “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” involves several steps. One approach starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .

Molecular Structure Analysis

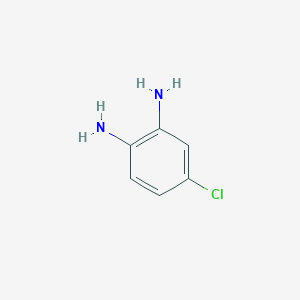

The molecular structure of “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains a trifluoromethoxy group and a chlorine atom .

Chemical Reactions Analysis

“2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” can participate in various chemical reactions. For instance, it can react with ethyl (N-arylhydrazono)-chloroacetates in the presence of triethylamine to produce specific products .

Physical And Chemical Properties Analysis

“2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” has a molecular weight of 253.63 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 250.8±35.0 °C at 760 mmHg, and a flash point of 105.5±25.9 °C . The compound has a molar refractivity of 52.6±0.3 cm3, a polar surface area of 50 Å2, and a logP of 4.36 .

科学的研究の応用

Synthesis and Pharmacological Evaluation : A study by Bannimath et al. (2010) involved synthesizing compounds from 2-(5-amino-oxazol/thiazol-2-amino)-benzothiazole, indicating its use in creating new pharmacological agents (Bannimath, Sambireddy, Purohit, & Pujar, 2010).

Catalytic Reduction and Antioxidant Studies : Ayodhya and Veerabhadram (2019) reported the use of benzo[d]thiazol derivatives in the fabrication of CuO nanoparticles, which showed significant catalytic conversion in the reduction of 4-Nitrophenol and possessed antioxidant properties (Ayodhya & Veerabhadram, 2019).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : Janardhan et al. (2014) used N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, showing its utility in complex chemical syntheses (Janardhan, Srinivas, Rajitha, & Péter, 2014).

DNA-Binding and Antimicrobial Investigation : Rambabu et al. (2021) explored the DNA-binding and antimicrobial properties of mononuclear Cu(II) Schiff base complexes originating from benzo[d]thiazol, suggesting its application in biochemistry and molecular biology (Rambabu, Daravath, Shankar, & Shivaraj, 2021).

Ethylene Polymerization : Jia and Jin (2009) used benzo[d]thiazol-2-yl phenol derivatives in the synthesis of titanium and zirconium complexes, which were effective catalysts for ethylene polymerization, indicating its use in material science (Jia & Jin, 2009).

Synthesis and Characterization of Benzothiazole Derivatives : Inkaya (2018) conducted studies on the benzo[d]thiazole derivative, providing insights into its molecular geometry and thermodynamic behavior, which is vital for chemical engineering applications (Inkaya, 2018).

Safety And Hazards

When handling “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole”, safety precautions should be taken to avoid exposure. If contact with the eyes occurs, they should be flushed with copious amounts of water for at least 15 minutes. If the compound is inhaled, the affected individual should be moved to fresh air. In severe cases or if symptoms persist, medical attention should be sought .

将来の方向性

The future research directions for “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” could involve further exploration of its synthesis, chemical reactions, and biological activities. For instance, the compound could be used to synthesize new derivatives with potential anti-oxidant and anti-inflammatory properties .

特性

IUPAC Name |

2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGSYGPSOLZOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434592 | |

| Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole | |

CAS RN |

133840-96-7 | |

| Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)